molecular formula C18H26N2O2 B3011138 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one CAS No. 2418648-76-5

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one

Cat. No.: B3011138
CAS No.: 2418648-76-5
M. Wt: 302.418
InChI Key: BVWYQGOIZVIZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one is a complex organic compound that features both aziridine and piperidinone functional groups. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while piperidinones are six-membered rings containing nitrogen and a ketone group. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one typically involves multiple steps. One common approach is the nucleophilic ring-opening of aziridines, which can be achieved using various nucleophiles under controlled conditions. The preparation of the aziridine precursor often involves the reaction of an appropriate amine with an epoxide or a halohydrin. The piperidinone moiety can be introduced through cyclization reactions involving suitable starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridinium ions, which are highly reactive intermediates.

    Reduction: Reduction of the piperidinone moiety can yield piperidine derivatives.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to aziridinium salts, while reduction of the piperidinone moiety can yield various piperidine derivatives.

Scientific Research Applications

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one involves its interaction with various molecular targets. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The piperidinone moiety may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Other aziridine-containing compounds include 1-aziridineethanol and 2-aziridinylmethanol.

    Piperidinones: Similar compounds include 4-piperidinone and 1-methyl-4-piperidinone.

Uniqueness

1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one is unique due to the combination of aziridine and piperidinone functionalities within a single molecule. This dual functionality provides a versatile platform for chemical modifications and the exploration of diverse biological activities.

Properties

IUPAC Name

1-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14(2)11-19-12-16(19)13-22-17-8-6-15(7-9-17)20-10-4-3-5-18(20)21/h6-9,14,16H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWYQGOIZVIZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.